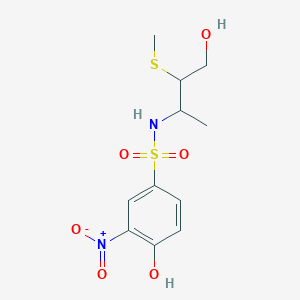![molecular formula C12H8N2O5S2 B6633441 4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6633441.png)
4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid, also known as CPTH, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPTH is a potent inhibitor of histone acetyltransferases (HATs), which play a crucial role in the regulation of gene expression.
Mechanism of Action
4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid inhibits the activity of HATs, which are enzymes that add acetyl groups to histone proteins, thereby regulating gene expression. By inhibiting HAT activity, 4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid can alter the expression of genes involved in cell proliferation, apoptosis, and DNA repair, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit cell proliferation by inducing cell cycle arrest in the G1 phase. 4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid has been shown to sensitize cancer cells to radiation therapy by inhibiting DNA repair mechanisms.
Advantages and Limitations for Lab Experiments
4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid has several advantages for lab experiments, including its high potency and specificity for HAT inhibition. However, 4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid is also known to have poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for 4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid research, including the development of more potent and selective HAT inhibitors, the investigation of the role of HATs in other diseases besides cancer, and the exploration of combination therapies involving 4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid and other cancer treatments. Additionally, more research is needed to determine the optimal dosing and administration of 4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid for maximum therapeutic efficacy.
Synthesis Methods
4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid can be synthesized through a multi-step process involving the reaction of 3-hydroxybenzoic acid with thionyl chloride, followed by the reaction with 5-amino-2-cyanobenzothiazole. The resulting intermediate is then reacted with sulfonyl chloride to yield 4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid.
Scientific Research Applications
4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
4-[(5-cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5S2/c13-6-8-2-4-11(20-8)21(18,19)14-9-3-1-7(12(16)17)5-10(9)15/h1-5,14-15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZQXEGYZJNLBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)NS(=O)(=O)C2=CC=C(S2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-Chloro-2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B6633358.png)
![2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid](/img/structure/B6633374.png)

![2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6633386.png)
![3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol](/img/structure/B6633389.png)

![2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B6633398.png)
![2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6633408.png)
![2-(5-sulfamoylthiophen-2-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide](/img/structure/B6633426.png)


![2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid](/img/structure/B6633438.png)
![N-[2-(2-methoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633445.png)
![5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile](/img/structure/B6633450.png)